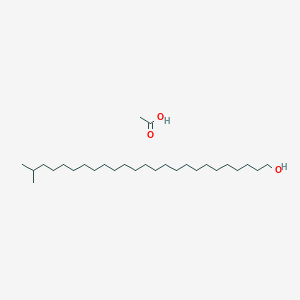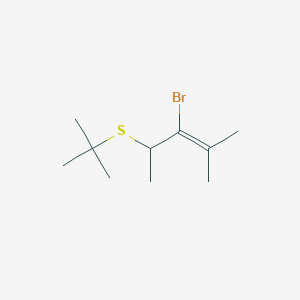![molecular formula C22H34N4O2S B14365610 Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate CAS No. 93641-84-0](/img/structure/B14365610.png)
Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate typically involves the reaction of dodecyl bromide with 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions of tetrazole derivatives with biological macromolecules. Its ability to form stable complexes with metals makes it useful in metalloprotein studies.
Medicine: Tetrazole derivatives, including this compound, have shown potential as pharmaceutical agents. They exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Industry: In the industrial sector, the compound can be used as a corrosion inhibitor, stabilizer, and additive in various formulations. Its surfactant properties make it valuable in the production of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activities. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the dodecyl chain can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparación Con Compuestos Similares
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetate
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoate
- Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate
Comparison: While these compounds share a similar core structure, the length of the carbon chain in the ester group varies. This variation can influence their physical properties, such as solubility and melting point, as well as their reactivity and biological activity. Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate is unique due to its specific chain length, which may confer distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
93641-84-0 |
|---|---|
Fórmula molecular |
C22H34N4O2S |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
dodecyl 3-(1-phenyltetrazol-5-yl)sulfanylpropanoate |
InChI |
InChI=1S/C22H34N4O2S/c1-2-3-4-5-6-7-8-9-10-14-18-28-21(27)17-19-29-22-23-24-25-26(22)20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
Clave InChI |
WGLZYEJPQRFPON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCSC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
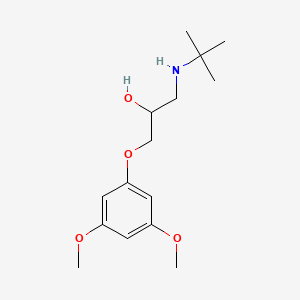
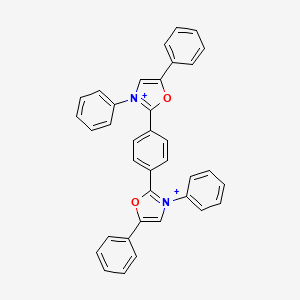

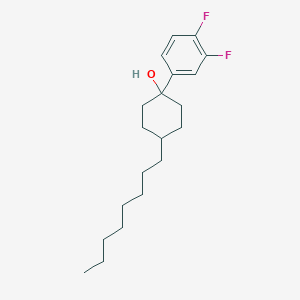
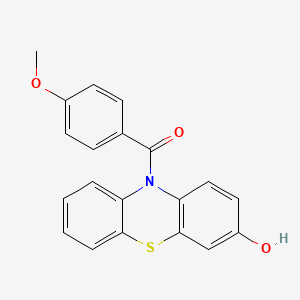
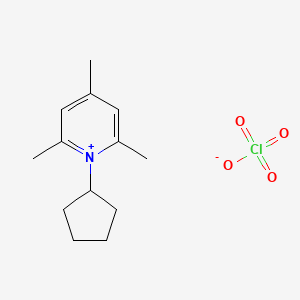


![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
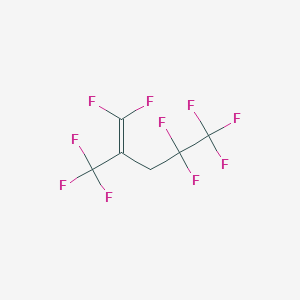
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
